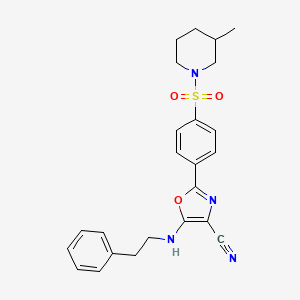
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
2,5-Diphenyloxazoles, structurally related to the specified compound, have been developed as new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence. Their unique fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift make them suitable for developing ultrasensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, offering insights into cellular dynamics and molecular interactions (Diwu et al., 1997).
Anticancer Research
Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, closely related to the specified chemical structure, have been synthesized and evaluated for their anticancer activity. These compounds have displayed growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cancer cell lines at submicromolar and micromolar concentrations, respectively. Their significant cytotoxic activity and high selectivity towards leukemia, renal, and breast cancer subpanels suggest potential for developing new anticancer drugs. These findings highlight the chemical's relevance in anticancer research and the possibility of discovering potent antitumor agents (Kachaeva et al., 2018).
Heterocyclic Chemistry
The chemical structure of interest is part of a broader class of compounds utilized in synthesizing diverse heterocyclic systems. For instance, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-derived heterocycles has been explored, yielding novel heterocyclic systems. These reactions demonstrate the versatility of sulfonyl-substituted oxazoles in generating new compounds with potential biological and chemical applications. Such studies contribute to the expansion of heterocyclic chemistry, providing new pathways for synthesizing complex molecules (Kornienko et al., 2014).
Electrocatalytic CO2 Reduction
Rhenium tricarbonyl complexes featuring asymmetric diimine ligands, including pyridine linked to an oxazoline ring, similar to the core structure of the specified compound, have been synthesized and assessed for their CO2 reduction capabilities. These complexes exhibit electrocatalytic activity in CO2 reduction, highlighting their potential in contributing to environmentally significant reactions. The study of these complexes furthers understanding of the mechanisms involved in electrocatalytic CO2 reduction, offering insights into developing more efficient catalysts for converting CO2 into useful chemicals (Nganga et al., 2017).
Propriétés
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-6-5-15-28(17-18)32(29,30)21-11-9-20(10-12-21)23-27-22(16-25)24(31-23)26-14-13-19-7-3-2-4-8-19/h2-4,7-12,18,26H,5-6,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTOAMQOIYOSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

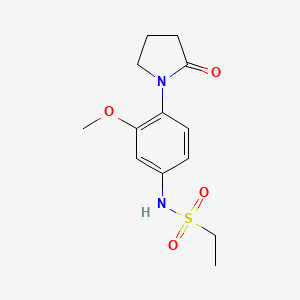
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)
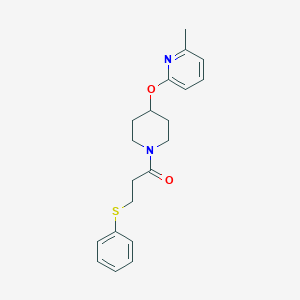
![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)
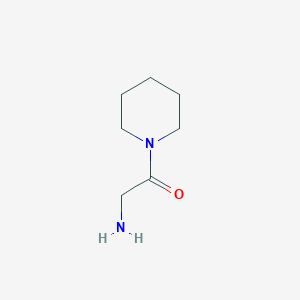


![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)
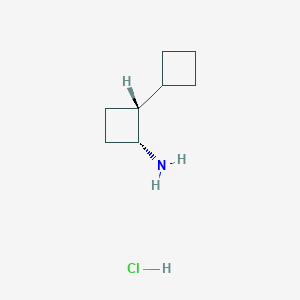
![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)
